molecular formula C23H17BrN4O2S B2835733 2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 361477-91-0

2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2835733
CAS No.: 361477-91-0
M. Wt: 493.38
InChI Key: FJWVGNLDHPIIGW-UHFFFAOYSA-N
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Description

2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C23H17BrN4O2S and its molecular weight is 493.38. The purity is usually 95%.
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Biological Activity

2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups that enhance its pharmacological potential.

  • Molecular Formula : C19H11BrN4OS2
  • Molecular Weight : 455.35 g/mol
  • CAS Number : 330827-15-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including the compound . A notable study demonstrated that derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile exhibited significant anti-cancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. Among the derivatives tested, one compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound 5oGlioblastoma10Induces apoptosis
Compound XBreast Cancer15Inhibits cell proliferation
Compound YLung Cancer12Disrupts cell cycle

Antimicrobial Activity

The antimicrobial properties of similar pyridine derivatives have also been investigated. Compounds bearing a quinoline moiety demonstrated significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a broad-spectrum antimicrobial potential .

Anticonvulsant Activity

Certain thiazole-integrated derivatives have shown promising anticonvulsant activity. For instance, a derivative with a similar structural framework was reported to possess high protective effects against seizures in animal models . This suggests that modifications to the pyridine structure may confer neuroprotective effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

  • Substituents on the Pyridine Ring : The presence of electron-withdrawing groups enhances anticancer activity.
  • Thioether Linkage : The sulfur atom in the thioether linkage has been associated with increased biological activity due to its ability to participate in redox reactions.

Case Studies

  • Glioblastoma Study : A study involving the compound's derivative showcased its ability to induce apoptosis in glioblastoma cells when used in combination with proteasome inhibitors. This combination therapy resulted in significantly lower cell viability compared to monotherapy .
  • Antimicrobial Efficacy : Another investigation found that a related compound exhibited an MIC value lower than that of standard antibiotics against Salmonella typhi, indicating its potential use as an alternative antimicrobial agent .

Properties

IUPAC Name

2-amino-6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2S/c1-2-30-17-9-5-15(6-10-17)21-18(11-25)22(27)28-23(19(21)12-26)31-13-20(29)14-3-7-16(24)8-4-14/h3-10H,2,13H2,1H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWVGNLDHPIIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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